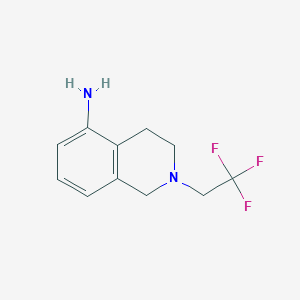
2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine
Übersicht
Beschreibung
The compound “2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine” is a derivative of tetrahydroisoquinoline, which is a type of organic compound. The “2,2,2-Trifluoroethyl” group attached to it suggests that it contains a trifluoroethyl group, which is a type of alkyl group that contains three fluorine atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the trifluoroethyl group in the compound could influence its polarity, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
1. PNMT Inhibitory Potency and Selectivity
2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine shows potential in inhibiting phenylethanolamine N-methyltransferase (PNMT) while balancing affinity for alpha(2)-adrenoceptor. Fluorination affects the pKa and steric properties, influencing both the potency and selectivity of the compound in biomedical applications (Grunewald et al., 2006).
2. Synthetic Approaches in Organic Chemistry
This compound has been utilized in redox-annulations with 2-(2-oxoethyl)malonates, a process significant in organic chemistry for the synthesis of structures related to natural products like crispine A and harmicine (Zhu, Chandak, & Seidel, 2018).
3. Functionalization in Organic Synthesis
The compound undergoes redox-neutral annulations with electron-deficient o-Tolualdehydes, representing a novel approach in the functionalization of cyclic amines in organic synthesis (Paul, Adili, & Seidel, 2019).
4. Redox Annulations and Dual C–H Functionalization
It is involved in redox annulations with dual C–H bond functionalization, a key method in organic chemistry for creating complex molecular structures (Zhu & Seidel, 2017).
5. Anticancer Agent Synthesis
Derivatives of this compound have been studied as potential anticancer agents, showing the versatility of the tetrahydroisoquinoline structure in pharmaceutical research (Redda, Gangapuram, & Ardley, 2010).
6. Application in Fluorine Chemistry
Its interaction with sodium and potassium amides in liquid ammonia has been explored, highlighting its role in the field of fluorine chemistry and potential for the synthesis of novel fluorinated compounds (Gurskaya, Selivanova, & Shteingarts, 2012).
7. Development of Bradycardic Agents
Research has also been conducted on its derivatives for the development of specific bradycardic agents, indicating its potential application in cardiovascular medicine (Kakefuda et al., 2003).
8. Trifluoromethylation and Organic Transformations
Studies have shown its use in the trifluoromethylation of vinyl azides, contributing to the development of fluorine-containing organic motifs in pharmaceuticals and agrochemicals (Wang, Lonca, & Chiba, 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)7-16-5-4-9-8(6-16)2-1-3-10(9)15/h1-3H,4-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJVNWUVONCETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)N)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



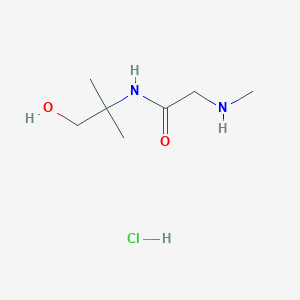
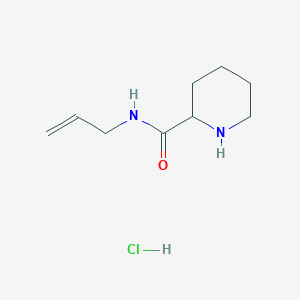
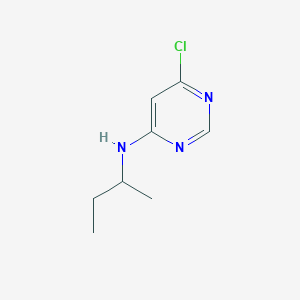

![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)
![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)
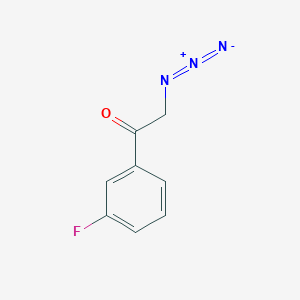
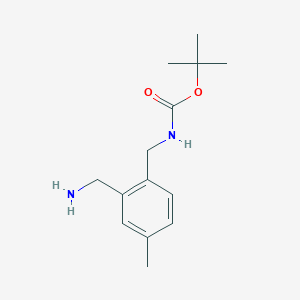
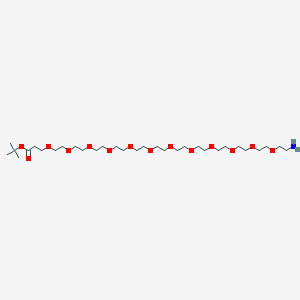

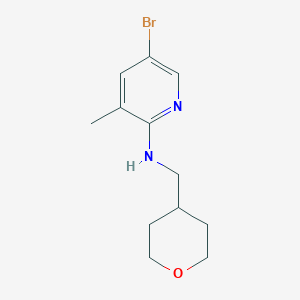
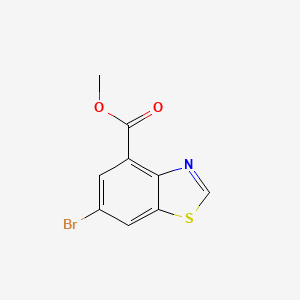
![3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1443326.png)
